molecular formula C16H18N2O4S2 B2381253 N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide CAS No. 895451-71-5

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide

Cat. No.: B2381253
CAS No.: 895451-71-5
M. Wt: 366.45
InChI Key: NLYFYUWULVLLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives. The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Characterization

Research has explored the synthesis and characterization of thiophene carboxamide derivatives, highlighting their potential in chemical synthesis. For instance, studies have detailed methods for preparing N-acylphosphoramido(thio)(seleno)ates through DBU-assisted reactions, offering insights into their structural properties via MS analysis and NMR spectroscopy (Baraniak et al., 2004). Similarly, the synthesis of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides has been reported, further expanding the scope of thiophene carboxamide derivatives in chemical synthesis (Ried, Oremek, Guryn, 1980).

Biological and Medicinal Applications

Several studies have investigated the biological and medicinal applications of thiophene carboxamide derivatives. For example, thiophene-2-carboxamide Schiff base derivatives have been explored as potential inhibitors for cholinesterase enzymes, with some showing promising inhibitory activities, suggesting their use in treating diseases like Alzheimer's (Kausar et al., 2021). Another study focused on metal-based carboxamide-derived compounds, demonstrating their antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Hanif et al., 2014).

Catalysis and Material Science

Research has also delved into the use of thiophene carboxamide derivatives in catalysis and material science. Aminocarbonylation reactions involving iodobenzene and iodoalkenes have been conducted using amino acid methyl esters, yielding carboxamides with potential applications in material science and catalysis (Müller et al., 2005). Additionally, the structural and physicochemical characterization of carboxamides and their metal complexes have been explored, indicating their antibacterial activities and potential in creating new materials with specific properties (Aktan, Gündüzalp, Özmen, 2017).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-3-5-12(6-4-11)24(21,22)10-8-14(19)18-16-13(7-9-23-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFYUWULVLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.